molecular formula C17H13N3O3 B4646488 N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide

N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide

Cat. No. B4646488
M. Wt: 307.30 g/mol
InChI Key: LVRRJNOAURPEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide, also known as APICA, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are responsible for the psychoactive effects of marijuana. APICA has been the subject of scientific research due to its potential therapeutic applications in various medical conditions.

Mechanism of Action

N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide is a potent agonist of the cannabinoid receptor CB1 and CB2. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors by N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide leads to various physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to exhibit analgesic effects in animal models of acute and chronic pain. N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide has also been shown to exhibit anti-inflammatory effects in animal models of inflammation. In addition, N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the physiological effects of cannabinoid receptor activation. However, one of the limitations of N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide is its potential toxicity, which may limit its use in in vivo experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide. One area of research is the development of more potent and selective agonists of the cannabinoid receptors CB1 and CB2. Another area of research is the investigation of the potential therapeutic applications of N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide in various medical conditions, including chronic pain, multiple sclerosis, and epilepsy. Furthermore, the potential toxicity of N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide needs to be further investigated to determine its safety for use in in vivo experiments.

Scientific Research Applications

N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. N-(3-acetylphenyl)-5-(3-pyridinyl)-3-isoxazolecarboxamide has also been investigated for its potential use in the treatment of various medical conditions, including chronic pain, multiple sclerosis, and epilepsy.

properties

IUPAC Name

N-(3-acetylphenyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-11(21)12-4-2-6-14(8-12)19-17(22)15-9-16(23-20-15)13-5-3-7-18-10-13/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRRJNOAURPEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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